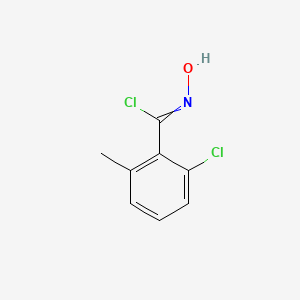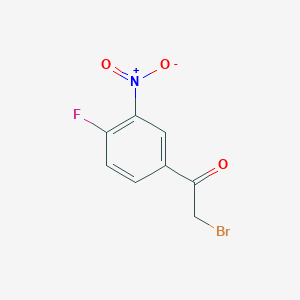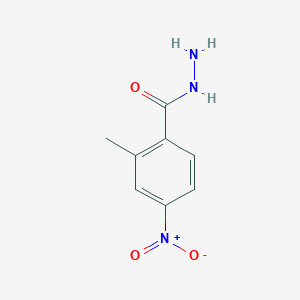
2-Methyl-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitrobenzohydrazide: is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring, with a hydrazide functional group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding hydrazide. One common method involves the following steps:
Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzoic acid.
Hydrazide Formation: The 2-methyl-4-nitrobenzoic acid is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).
Major Products:
Reduction: 2-Methyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Condensation: Hydrazones with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-tubercular and anti-cancer activities.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitro group can undergo reduction within the biological system, generating reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
4-Nitrobenzohydrazide: Lacks the methyl group at the second position.
2-Methylbenzohydrazide: Lacks the nitro group at the fourth position.
N-Methyl-4-nitrobenzohydrazide: Contains an additional methyl group on the nitrogen atom of the hydrazide group.
Uniqueness: 2-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-methyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(11(13)14)2-3-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
Clave InChI |
JTYWUQZOEWOENA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)


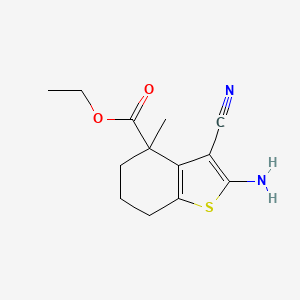

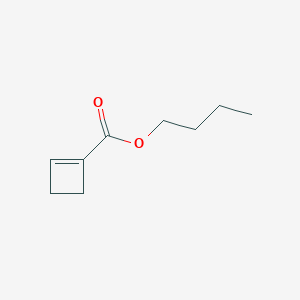

![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
